1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC18822674
Molecular Formula: C11H12BrClO2
Molecular Weight: 291.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrClO2 |
|---|---|
| Molecular Weight | 291.57 g/mol |
| IUPAC Name | 1-[4-(bromomethyl)-2-methoxyphenyl]-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C11H12BrClO2/c1-7(14)11(13)9-4-3-8(6-12)5-10(9)15-2/h3-5,11H,6H2,1-2H3 |
| Standard InChI Key | OUNRVIKKEGGUCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)CBr)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted at the 2-position with a methoxy group () and at the 4-position with a bromomethyl group (). A chloropropan-2-one moiety () is attached to the aromatic ring, contributing to its planar yet sterically hindered structure . Computational models, such as those derived from PubChem data, confirm the spatial arrangement of substituents and their influence on electronic distribution .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.57 g/mol |
| XLogP3-AA | 3.7 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 289.97092 Da |
These properties, computed using PubChem’s algorithms, highlight the compound’s moderate lipophilicity () and potential for membrane permeability, which is relevant in drug design . The rotatable bonds suggest conformational flexibility, enabling interactions with biological targets .
Synthesis and Optimization
Electrophilic Aromatic Substitution
The synthesis of 1-(4-(Bromomethyl)-2-methoxyphenyl)-1-chloropropan-2-one typically begins with the bromination of a pre-functionalized aromatic precursor. For example, 3-methoxyphenylpropan-1-one may undergo bromination at the para position using bromosuccinimide (NBS) under radical initiation conditions. The methoxy group directs electrophilic attack to the ortho and para positions, with the para product dominating due to steric hindrance.
Chlorination and Functionalization
Subsequent chlorination of the propanone side chain is achieved using thionyl chloride () or phosphorus pentachloride (), yielding the 1-chloropropan-2-one moiety . A reported protocol utilizing aluminum(III) chloride hexahydrate and urea-hydrogen peroxide in 1-butyl-3-methylimidazolium tetrafluoroborate achieved a 97% yield for a structurally analogous compound, demonstrating the efficacy of ionic liquid solvents in enhancing reaction efficiency .
Industrial-Scale Considerations
Continuous flow reactors have been proposed to optimize large-scale production, minimizing side reactions and improving safety profiles. Key parameters such as temperature (60°C), reaction time (4 hours), and solvent polarity are critical for maximizing yield and purity .
Chemical Reactivity and Mechanistic Insights
Electrophilic Reactivity
Applications in Scientific Research
Medicinal Chemistry
The compound’s electrophilic sites make it a valuable intermediate in drug discovery. Covalent inhibitors targeting cysteine residues in enzymes often incorporate similar bromomethyl and chloropropanone motifs. For example, derivatives of this compound have been explored as irreversible inhibitors of kinase enzymes involved in cancer progression.
Material Science
In polymer chemistry, the bromomethyl group serves as a cross-linking agent. Incorporating this compound into epoxy resins enhances thermal stability and mechanical strength, as evidenced by patents describing its use in high-performance adhesives .
Organic Synthesis
The compound’s versatility is showcased in multi-step syntheses. A 2024 study utilized it as a building block for synthesizing indole derivatives, leveraging its reactivity in palladium-catalyzed coupling reactions.
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